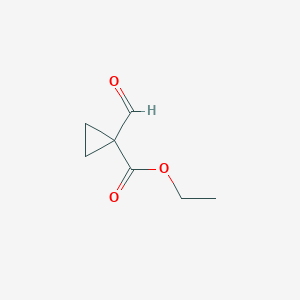

Ethyl 1-formylcyclopropane-1-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1-formylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-10-6(9)7(5-8)3-4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBSBOIAHOITDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433359 | |

| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33329-70-3 | |

| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1 Formylcyclopropane 1 Carboxylate

Established Synthetic Routes and Reaction Pathway Elucidation

Established methods for synthesizing ethyl 1-formylcyclopropane-1-carboxylate typically involve the construction of a 1,1-disubstituted cyclopropane (B1198618) precursor followed by functional group interconversion. The most logical pathway involves the formation of a cyclopropane-1,1-dicarboxylate, which is then selectively modified to introduce the formyl group.

Cyclopropanation Strategies for Precursor Formation

The key to synthesizing the target molecule is the initial formation of a cyclopropane ring bearing two carbon-based functional groups at the C1 position. The classic and widely used method for this is the reaction of a malonic ester derivative with a 1,2-dihaloalkane.

Specifically, the synthesis of diethyl cyclopropane-1,1-dicarboxylate is a common route. This reaction involves the double alkylation of diethyl malonate with 1,2-dibromoethane (B42909) or 1,2-dichloroethane. orgsyn.orggoogle.com The use of a strong base is required to deprotonate the acidic methylene (B1212753) proton of the malonate, creating a nucleophile that subsequently displaces the halide ions in an intramolecular cyclization. To improve yields and reaction conditions, phase-transfer catalysis is often employed, which facilitates the reaction between the aqueous base and the organic reagents. orgsyn.org A one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid using concentrated alkali and a phase-transfer catalyst has been reported, which simplifies the process by combining the cyclization and saponification steps. orgsyn.org

| Precursors | Reagents & Conditions | Product | Yield | Reference(s) |

| Diethyl malonate, 1,2-dibromoethane | 50% aq. NaOH, Triethylbenzylammonium chloride (phase-transfer catalyst) | Cyclopropane-1,1-dicarboxylic acid | 66-73% | orgsyn.org |

| Dimethyl malonate, 1,2-dichloroethane | Sodium methylate in methanol, DMF, 110°C | Dimethyl cyclopropane-1,1-dicarboxylate | 87% | google.com |

| Ethyl cyanoacetate, 1,2-dibromoethane | 50% aq. NaOH, Triethylbenzylammonium chloride | 1-Cyanocyclopropanecarboxylic acid | 86% | orgsyn.org |

Targeted Formylation and Esterification Protocols

With a suitable precursor like cyclopropane-1,1-dicarboxylic acid or its diethyl ester, the next critical steps are the selective introduction of the ethyl ester and the formyl group. A direct, one-step formylation and esterification is generally not feasible. A more controlled, stepwise approach is necessary.

A plausible synthetic sequence is:

Selective Mono-saponification: Starting from diethyl cyclopropane-1,1-dicarboxylate, one of the two ester groups is hydrolyzed to a carboxylic acid, yielding ethyl hydrogen cyclopropane-1,1-dicarboxylate. This selective hydrolysis can be challenging but is often achievable by carefully controlling stoichiometry and reaction conditions.

Selective Reduction: The most crucial step is the selective reduction of the free carboxylic acid group to a formyl (aldehyde) group without affecting the existing ethyl ester. Historically, this transformation was difficult due to the tendency of reducing agents to over-reduce the acid to an alcohol. However, modern synthetic methods have provided effective solutions. Recent advances in photoredox catalysis allow for the direct reduction of carboxylic acids to aldehydes using hydrosilanes under visible light irradiation. rsc.org This method is known for its mild conditions and excellent functional group tolerance, making it ideal for a substrate containing an ester moiety. rsc.org Another powerful technique is the use of iridium-catalyzed hydrosilylation, which can chemoselectively reduce carboxylic acids. uta.edu Alternatively, activation of the carboxylic acid with a triflylpyridinium reagent followed by reduction with pinacolborane (HBpin) also provides a route to the aldehyde. researchgate.net

Multi-Step Synthesis Pathways for Optimized Yield and Purity

Combining the precursor formation and functional group transformations yields a complete multi-step pathway for this compound. Optimization of this pathway focuses on maximizing the yield of each step and ensuring high purity of the final product through effective intermediate purification.

A representative optimized pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Key Considerations | Reference(s) |

| 1 | Cyclopropanation | Diethyl malonate + 1,2-Dichloroethane with Sodium ethoxide in ethanol. | A classic method for forming the cyclopropane-1,1-diester precursor. Purification by distillation is crucial. | google.com |

| 2 | Selective Hydrolysis | Diethyl cyclopropane-1,1-dicarboxylate with one equivalent of NaOH in an ethanol/water mixture. | Careful control of stoichiometry and temperature is required to prevent di-hydrolysis. The resulting mono-acid is purified by extraction. | google.com |

| 3 | Selective Reduction | Ethyl hydrogen cyclopropane-1,1-dicarboxylate with a hydrosilane (e.g., HSiEt3) and a photoredox catalyst under visible light. | This modern method offers high chemoselectivity, reducing the acid to an aldehyde while leaving the ester intact. Purification is typically done by column chromatography. | rsc.org |

Emerging and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. These principles are being actively applied to the synthesis of complex molecules like this compound, focusing on catalytic methods and green chemistry.

Catalytic Synthesis Protocols for this compound Production

Catalysis is central to nearly all modern synthetic routes for this compound, enhancing efficiency, selectivity, and sustainability.

Catalytic Cyclopropanation: While the malonic ester synthesis is robust, alternative catalytic methods using diazo compounds are prominent. The reaction of an alkene with ethyl diazoacetate, catalyzed by transition metals like rhodium, copper, or palladium, is a powerful way to form the cyclopropane ring. nih.gov For instance, an acid-catalyzed reaction between acrolein and ethyl diazoacetate has been shown to produce ethyl 2-formylcyclopropanecarboxylate, an isomer of the target compound. chemdad.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. It enables the synthesis of functionalized cyclopropanes from carboxylic acids and chloroalkyl alkenes under mild conditions using an organic photocatalyst. nih.govnih.gov This approach can also be used for the key step of reducing a carboxylic acid to an aldehyde. rsc.org Intermolecular organophotocatalyzed cyclopropanation of unactivated olefins has also been reported, showcasing broad functional group tolerance. nih.gov

One-Pot Procedures: To improve efficiency and reduce waste from intermediate purification steps, one-pot syntheses are highly desirable. nih.govorganic-chemistry.orgrsc.org A hypothetical one-pot process for this compound could involve the initial cyclopropanation followed by in-situ functional group manipulation, minimizing solvent use and processing time.

Green Chemistry Principles Applied to Compound Preparation

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis.

Biocatalysis: A significant advancement in green cyclopropane synthesis is the use of engineered enzymes. Heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been engineered to catalyze highly stereoselective cyclopropanation reactions. wpmucdn.comacs.org These biocatalytic methods often use whole-cell systems in aqueous media, avoiding toxic organic solvents and expensive metal catalysts. acs.orgnih.gov This approach provides a sustainable route to chiral cyclopropane intermediates, which could potentially be adapted for the synthesis of precursors to the target molecule. nih.govnsf.gov

Atom Economy and Safer Reagents: Green synthesis prioritizes maximizing the incorporation of all materials used in the process into the final product (high atom economy). This involves choosing reactions like addition cyclizations over substitution reactions that generate salt waste. Furthermore, there is a drive to replace hazardous reagents. For example, while effective, diazo compounds like ethyl diazoacetate are explosive and toxic. Research into safer carbene precursors is ongoing. wpmucdn.com

Solvent-Free and Aqueous Reactions: Performing reactions in water or without any solvent is a key green chemistry principle. The solid-state photodenitrogenation of crystalline 1-pyrazolines to yield cyclopropanes is an example of a solvent-free method. acs.org Scaling this reaction via aqueous nanocrystalline suspensions further enhances its green credentials. acs.org

Asymmetric Synthesis of Chiral this compound and Related Enantiomers

The creation of the specific stereoisomers of this compound necessitates sophisticated asymmetric strategies. These methods are broadly categorized into those employing catalytic amounts of a chiral entity to induce enantioselectivity and those that rely on stoichiometric chiral auxiliaries to direct the stereochemical outcome of the cyclopropanation step.

Enantioselective catalysis offers an atom-economical and elegant approach to chiral cyclopropanes. This is often achieved through the use of transition metal catalysts complexed with chiral ligands or through organocatalysis, where a small chiral organic molecule accelerates the reaction enantioselectively.

Rhodium(II) complexes are particularly powerful catalysts for the cyclopropanation of alkenes with diazo compounds. For substrates that are electron-deficient, such as those that could lead to the formation of the target molecule, specific chiral rhodium(II) carboxylate catalysts have been developed. For instance, dirhodium tetracarboxylate catalysts, such as Rh₂(S-p-Ph-TPCP)₄ and Rh₂(R-TPPTTL)₄, have demonstrated high levels of asymmetric induction in the cyclopropanation of various olefins. nih.govsemanticscholar.orgacs.org These reactions are highly diastereoselective and can achieve excellent enantioselectivity (up to >99% ee). nih.govsemanticscholar.org The choice of catalyst is often crucial and depends on the specific substitution pattern of the diazoacetate precursor. semanticscholar.org For example, Rh₂(R-p-Ph-TPCP)₄ has been identified as an optimal catalyst for meta- and para-substituted aryldiazoacetates. nih.govsemanticscholar.org The efficiency of these catalytic systems can sometimes be enhanced by additives like 2-chloropyridine (B119429) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can moderate catalyst activity and improve selectivity. semanticscholar.orgemory.edu

Organocatalysis provides a complementary metal-free approach. Chiral amines, such as prolinol derivatives, can activate α,β-unsaturated aldehydes towards a Michael-initiated ring closure (MIRC) reaction. rsc.org In a relevant example, the reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, yields highly functionalized chiral cyclopropanes with high enantio- and diastereoselectivities. rsc.org This methodology is particularly pertinent as it directly involves an unsaturated aldehyde, a precursor to the formyl group on the target molecule. The reaction proceeds via the formation of a chiral iminium ion, which undergoes a Michael addition followed by an intramolecular alkylation to close the cyclopropane ring. rsc.org

Engineered enzymes represent a burgeoning field in asymmetric catalysis. Myoglobin-based biocatalysts have been engineered to perform highly efficient and stereoselective cyclopropanations of styrenes with ethyl diazoacetate to produce 1-carboxy-2-aryl-cyclopropanes. nih.govrochester.edu These biocatalytic systems can be tuned to provide complementary stereoselectivity, granting access to either enantiomer of the cyclopropane product in high yield and with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). nih.govrochester.edu Furthermore, dehaloperoxidase enzymes have been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, yielding chiral cyclopropanol (B106826) esters which are precursors to functionalized cyclopropanes. wpmucdn.com

Table 1: Comparison of Enantioselective Catalytic Methods for Cyclopropanation

| Catalytic System | Catalyst Example | Substrate Type | Key Features | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Rhodium Catalysis | Rh₂(R-p-Ph-TPCP)₄ | Aryl/Heteroaryldiazoacetates | High diastereoselectivity, broad substrate scope. nih.govsemanticscholar.org | 83% to >99% nih.govsemanticscholar.org |

| Organocatalysis | Chiral Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehydes | Metal-free, direct use of aldehyde precursors. rsc.org | 90–98% rsc.org |

| Biocatalysis | Engineered Myoglobin | Styrenes, Ethyl Diazoacetate | High stereocomplementarity, green conditions. nih.govrochester.edu | 96–99.9% nih.govrochester.edu |

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example of a chiral auxiliary in asymmetric cyclopropanation is (R)-pantolactone. nih.gov This auxiliary can be condensed with an aryldiazoacetate, and the resulting chiral substrate undergoes diastereoselective cyclopropanation with an alkene in the presence of a simple rhodium catalyst. nih.govsemanticscholar.org This method has been successfully applied to the synthesis of a wide array of 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates with high levels of asymmetric induction (typically 87–98% de). nih.gov While effective, this approach requires stoichiometric amounts of the chiral auxiliary and involves additional synthetic steps for its attachment and removal. nih.gov

Another powerful strategy involves the use of Evans-type oxazolidinone auxiliaries. A novel three-step sequence has been developed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.orgnih.gov This method begins with an aldol (B89426) reaction between the boron enolate of an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one and an α,β-unsaturated aldehyde, which establishes a temporary stereocenter. This is followed by a directed cyclopropanation of the alkene, where the stereochemistry is controlled by the newly formed hydroxyl group. The final step is a retro-aldol cleavage, which removes the chiral auxiliary and the temporary stereocenter, yielding the desired enantiopure cyclopropane-carboxaldehyde with enantiomeric excesses greater than 95%. rsc.orgnih.gov This approach is highly relevant as it directly produces a chiral 1-formylcyclopropane derivative.

Table 2: Chiral Auxiliary-Mediated Asymmetric Cyclopropanation

| Chiral Auxiliary | Reaction Sequence | Key Advantages | Typical Diastereoselectivity (de) |

|---|---|---|---|

| (R)-Pantolactone | Condensation with diazoacetate, cyclopropanation, removal. nih.gov | Reliable, applicable to a wide range of substrates. nih.gov | 87–98% nih.gov |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol reaction, directed cyclopropanation, retro-aldol cleavage. rsc.orgnih.gov | Direct synthesis of chiral cyclopropane-carboxaldehydes, high enantiopurity. rsc.orgnih.gov | >95% ee for final product rsc.orgnih.gov |

Chemical Reactivity and Transformation Mechanisms of Ethyl 1 Formylcyclopropane 1 Carboxylate

Cyclopropane (B1198618) Ring Reactivity and Strain-Release Transformations

The significant ring strain inherent in the cyclopropane ring (approximately 27 kcal/mol) is a primary driving force for its chemical transformations. wikipedia.org In ethyl 1-formylcyclopropane-1-carboxylate, the presence of two electron-accepting groups polarizes the ring, making it susceptible to ring-opening reactions initiated by nucleophiles or electrophiles. nih.gov These reactions, often termed strain-release transformations, provide pathways to more complex linear and cyclic structures. researchgate.netresearchgate.net

Donor-acceptor (D-A) cyclopropanes, a class to which this compound belongs, readily undergo ring-opening reactions. nih.gov These transformations typically proceed by cleavage of the C-C bond adjacent to the electron-withdrawing groups. The reaction can be triggered by various reagents, leading to highly functionalized acyclic products.

For instance, D-A cyclopropanes with two geminal carboxylic esters react with chalcogenyl halides, such as p-tolylsulfenyl chloride, in the presence of a Lewis acid like magnesium iodide. nih.gov The reaction proceeds via electrophilic attack, opening the ring to afford a linear product where the halide adds to the 1-position and the chalcogenyl group adds to the 3-position. nih.gov Similarly, reactions with nitrosyl chloride (NOCl) can lead to ring-opened products that subsequently cyclize to form isoxazolines or isoxazoles. researchgate.net The reaction of 2,2-dialkoxycyclopropane-1-carboxylates with NOCl results in regioselective ring-opening at the C1-C2 bond. researchgate.net

A study on the reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride demonstrated that the reaction pathway depends on the substitution pattern. Unsubstituted cyclopropanes can isomerize to an alkene before reaction, whereas C3-substituted cyclopropanes undergo direct, stereoselective ring-opening to yield 2-(phenylseleno)butanedioates. rsc.org

The release of ring strain can also drive rearrangement reactions, allowing for the construction of more complex carbocyclic frameworks. The vinylcyclopropane (B126155) rearrangement, a classic example, involves the thermal conversion of a vinylcyclopropane to a cyclopentene. nih.gov While this compound itself is not a vinylcyclopropane, this type of rearrangement highlights the thermodynamic driving force available for skeletal reorganization in strained three-membered rings.

Studies on 1,1-divinylcyclopropanes show they undergo vinylcyclopropane rearrangement regioselectively, with migration occurring at the more substituted cyclopropane carbon. nih.gov In some cases, isomerization of the cyclopropane ring can be a competing pathway in other transformations. researchgate.net For example, the treatment of certain donor-acceptor cyclopropanes with Lewis acids can lead to isomerization or decomposition if a suitable nucleophile is not present to trap the ring-opened intermediate. nih.gov The isomerization of D-A cyclopropanes to alkenes has been observed as a preliminary step before subsequent reactions, such as in selenenylation reactions. rsc.org

Formyl Group Transformations and Derivatization

The aldehyde (formyl) group is a key site of reactivity in this compound, participating in a wide array of transformations characteristic of aldehydes. A notable feature of this compound is the ability to achieve chemoselective reaction at the aldehyde in the presence of the less reactive ester group. orgsyn.org

The formyl group can be readily oxidized or reduced to provide access to other important functionalized cyclopropane derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, yielding ethyl 1-carboxycyclopropane-1-carboxylate. This transformation can be achieved using a variety of standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions involving the cyclopropane ring. The general utility of oxidizing cyclopropane derivatives is a well-established method. orgsyn.org

Reduction: The formyl group is easily reduced to a primary alcohol, affording ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The use of NaBH₄ is often preferred due to its milder nature and higher chemoselectivity, which avoids the reduction of the adjacent ethyl ester. This selective reduction is a critical step in the synthesis of various complex molecules. orgsyn.org

The electrophilic carbonyl carbon of the formyl group is a prime target for a variety of nucleophiles. These addition reactions create a new carbon-carbon or carbon-heteroatom bond and a stereocenter at the former carbonyl carbon.

Organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the aldehyde to produce secondary alcohols. For example, reaction with methylmagnesium bromide would yield ethyl 1-(1-hydroxyethyl)cyclopropane-1-carboxylate.

The Prins cyclization is another important reaction involving nucleophilic attack on the formyl group. In a study, cyclopropane carbaldehydes were shown to react with 3-buten-1-ol (B139374) in a titanium tetrachloride (TiCl₄)-mediated Prins-type cyclization to stereoselectively form nine-membered hexahydrooxonine rings. acs.org This demonstrates the utility of the formyl group as an electrophile for constructing larger cyclic systems.

Condensation reactions involving the formyl group are among the most valuable transformations of this compound, providing access to a wide range of derivatives with extended conjugation or heterocyclic motifs. orgsyn.org

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. For instance, reaction with malononitrile (B47326) would produce ethyl 1-(2,2-dicyanovinyl)cyclopropane-1-carboxylate. Similar condensations of formyl-substituted heterocycles with malonic acid derivatives and other active methylene compounds are well-documented. nih.gov

The Wittig reaction provides a pathway to alkenes by reacting the aldehyde with a phosphorus ylide. For example, treating this compound with methyltriphenylphosphonium (B96628) bromide and a strong base would yield ethyl 1-vinylcyclopropane-1-carboxylate. The Wittig reaction is a fundamental tool for converting aldehydes into alkenes. youtube.com

Condensation with primary amines leads to the formation of imines (Schiff bases), while reaction with secondary amines can produce enamines. These reactions are typically reversible and may require removal of water to drive the reaction to completion.

Ester Group Reactivity and Functional Group Interconversions

The ethyl ester group in this compound can undergo typical reactions of carboxylic acid esters, such as hydrolysis and transesterification. However, these reactions must compete with the reactivity of the strained and electronically activated cyclopropane ring.

Transesterification is the process of exchanging the alkoxy group of an ester with another. This reaction can be catalyzed by either acids or bases. researchgate.netrsc.org Under acidic conditions, the carbonyl oxygen is protonated, activating the ester toward nucleophilic attack by an alcohol. researchgate.netorganic-chemistry.org Under basic conditions, an alkoxide acts as the nucleophile in a nucleophilic acyl substitution. researchgate.net For this compound, using a different alcohol (e.g., methanol) in the presence of a catalyst like sodium methoxide (B1231860) would be expected to yield the corresponding methyl ester. To drive the equilibrium towards the product, the alcohol is often used as the solvent. researchgate.net

Hydrolysis of the ester to the corresponding carboxylic acid can also be achieved under acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester with an excess of water and a strong acid catalyst. rsc.org Basic hydrolysis, or saponification, uses a base like sodium hydroxide (B78521) and is generally irreversible because the resulting carboxylate anion is deprotonated under the basic conditions. nih.gov Subsequent acidification is required to obtain the neutral carboxylic acid. nih.gov

Given the potential for ring-opening of the cyclopropane under acidic or basic conditions, the choice of reagents and reaction conditions for hydrolysis or transesterification would need to be carefully selected to favor the desired ester modification over other reaction pathways.

Beyond simple hydrolysis or transesterification, the ester group can be converted into other functional groups. For instance, reduction of the ester can provide the corresponding primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely be required, which could also potentially reduce the aldehyde function. Selective reduction might be challenging. The resulting carboxylic acid from hydrolysis can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂), which could then be reacted with amines to form amides. These transformations provide routes to a variety of derivatives, although the compatibility of the reagents with the formyl and cyclopropyl (B3062369) groups must be considered.

Tandem and Cascade Reactions Involving this compound

Tandem and cascade reactions are highly efficient processes where a single event initiates a sequence of transformations, leading to a significant increase in molecular complexity in a single operation. bit.edu.cn Donor-acceptor cyclopropanes like this compound are excellent substrates for such reactions, which typically commence with the opening of the three-membered ring. wiley-vch.de

The dual functionality of this compound (aldehyde and ester-substituted cyclopropane) allows for potential chemo- and regioselective reactions. The reactivity of donor-acceptor cyclopropanes is often initiated by a Lewis acid, which coordinates to an acceptor group, facilitating the cleavage of the C-C bond between the donor- and acceptor-substituted carbons. wiley-vch.de This generates a 1,3-zwitterionic intermediate.

In the case of this compound, the formyl group and the ethyl carboxylate group are both electron-withdrawing. A nucleophile could attack either the formyl carbon or initiate a Michael-type addition that leads to ring opening. For example, ylide-initiated Michael addition-cyclization reactions are known to provide access to diverse cyclic compounds with high selectivity. nih.gov The specific outcome of a reaction would depend on the nature of the nucleophile, the catalyst, and the reaction conditions, which would determine the chemo- and regioselectivity of the transformation.

Annulation reactions, which involve the formation of a new ring onto a substrate, are a hallmark of donor-acceptor cyclopropane chemistry. These reactions can proceed through various cycloaddition-type pathways, such as [3+2], [3+3], and [4+3] annulations, where the cyclopropane acts as a three-carbon building block after ring opening. lookchem.comacs.orgnih.govnih.gov

A significant application of donor-acceptor cyclopropanes is in the synthesis of nitrogen-containing heterocycles, including the medicinally important pyrrolidine (B122466) ring. nih.gov The reaction of donor-acceptor cyclopropanes with amines can lead to the formation of pyrrolidin-2-ones (γ-lactams). mdpi.com This transformation proceeds via a nucleophilic ring-opening of the cyclopropane by the amine, followed by an intramolecular cyclization (lactamization) of the resulting γ-amino ester intermediate. mdpi.com

A study on the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines demonstrated the feasibility of this strategy. mdpi.com The process can be performed as a one-vessel operation. mdpi.com

Table 1: Synthesis of Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes This table is based on data for related donor-acceptor cyclopropanes and illustrates a potential synthetic route for derivatives of this compound.

| Cyclopropane Reactant | Amine Reactant | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O, then AcOH, Toluene (B28343), reflux | Methyl 5-oxo-1,5-diphenylpyrrolidine-3-carboxylate | 69% |

| Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O, then AcOH, Toluene, reflux | Methyl 5-oxo-5-phenyl-1-(p-tolyl)pyrrolidine-3-carboxylate | Not specified |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzylamine | Y(OTf)₃, DCE, 80°C | Methyl 1-benzyl-5-oxo-5-phenylpyrrolidine-3-carboxylate | 75% |

Source: Adapted from research on the synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes. mdpi.com

This methodology highlights a powerful annulation strategy where this compound could react with various primary amines to yield functionalized pyrrolidinones, with the formyl group being carried through the transformation or potentially participating in subsequent reactions.

Cyclization Reactions and Annulation Strategies

Formation of Pyrimidine Derivatives

Currently, there is no specific research data available in the reviewed scientific literature to populate this section.

Synthesis and Reactivity of Derivatives and Analogs of Ethyl 1 Formylcyclopropane 1 Carboxylate

Structural Modifications of the Cyclopropane (B1198618) Ring System

The cyclopropane fragment is a key structural motif in many biologically active compounds, where it can act as a conformationally rigid linker or a pharmacophore itself. bohrium.com Modifying the cyclopropane ring of ethyl 1-formylcyclopropane-1-carboxylate can significantly alter the steric and electronic properties of the resulting derivatives, leading to new chemical entities with potentially enhanced properties. bohrium.com

One common approach to synthesizing substituted cyclopropanes is the Michael-initiated ring closure (MIRC) reaction. rsc.orgresearchgate.net This method involves the reaction of a nucleophile with an electron-deficient alkene, followed by an intramolecular cyclization. By choosing appropriately substituted Michael acceptors and donors, a wide variety of substituted cyclopropane rings can be generated. Another versatile method is the decomposition of diazo compounds in the presence of an alkene, catalyzed by transition metals, which generates a carbene that adds to the double bond to form the cyclopropane ring. rsc.org

The introduction of substituents onto the cyclopropane ring can be achieved through various synthetic strategies. For instance, using substituted alkenes in cyclopropanation reactions with ethyl diazoacetate can yield derivatives with alkyl or aryl groups on the ring. Furthermore, gem-dihalo-cyclopropanes, which can be synthesized via dihalocarbene addition to an appropriate alkene precursor, serve as important intermediates for further functionalization. beilstein-journals.org These dihalides can undergo various transformations, including reduction to monohalides or conversion to other functional groups.

| Modification Type | Synthetic Method | Precursors | Resulting Structure | Reference |

| Introduction of Ring Substituents | Michael-Initiated Ring Closure (MIRC) | Substituted Michael Acceptors/Donors | Substituted Cyclopropane Core | rsc.orgresearchgate.net |

| Introduction of Ring Substituents | Catalytic Carbene Addition | Substituted Alkenes, Diazo Compounds | Alkyl/Aryl-substituted Cyclopropanes | rsc.org |

| Introduction of Halogens | Dihalocarbene Addition | Alkenes, Haloforms | gem-Dihalocyclopropanes | beilstein-journals.org |

| Ring Expansion | Ring-Enlargement Route via Carbene Adducts | Carbene Adduct Intermediates | Functionalized Hydroazulene Skeletons | researchgate.net |

| Ring Opening | Reductive Cleavage | Cyclopropyl (B3062369) ester adducts | Perhydroindanylacetic acids | researchgate.net |

Variations within the Ester Moiety

The ethyl ester group in this compound is a versatile handle for derivatization. Standard transformations such as hydrolysis, transesterification, and amidation allow for the introduction of a wide array of functionalities, which can modulate properties like solubility, stability, and biological activity.

Transesterification: The ethyl group can be readily exchanged for other alkyl or aryl groups by treating the parent ester with a different alcohol (e.g., methanol, tert-butanol) under acidic or basic conditions. This allows for the synthesis of a library of ester analogs, such as mthis compound or tert-butyl 1-formylcyclopropane-1-carboxylate.

Hydrolysis and Amidation: Saponification of the ethyl ester with a base like sodium hydroxide (B78521) yields the corresponding carboxylate salt, which upon acidification gives 1-formylcyclopropane-1-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amide derivatives. nih.gov Coupling of the carboxylic acid with various primary or secondary amines using standard coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides access to a broad range of 1-formylcyclopropane-1-carboxamides. nih.gov This strategy has been employed in the synthesis of novel 1-phenylcyclopropane carboxamide derivatives. nih.gov

| Derivative Type | Reaction | Key Reagents | Product Class | Reference |

| Other Esters | Transesterification | Alcohols (e.g., Methanol, Propanol), Acid/Base Catalyst | Alkyl 1-formylcyclopropane-1-carboxylates | N/A |

| Carboxylic Acid | Saponification/Hydrolysis | NaOH or LiOH, followed by H₃O⁺ | 1-Formylcyclopropane-1-carboxylic acid | nih.gov |

| Amides | Amide Coupling | Amines (R-NH₂), Coupling Agents (HATU, EDC) | 1-Formylcyclopropane-1-carboxamides | nih.gov |

Functionalization of the Formyl Group to Novel Scaffolds

The formyl group is one of the most versatile functional groups in organic chemistry, serving as a gateway for countless transformations. wikipedia.orgfiveable.me Its electrophilic nature allows for nucleophilic additions, while its proximity to the cyclopropane ring can influence reactivity and lead to the formation of unique molecular scaffolds.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid group using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. This would yield cyclopropane-1,1-dicarboxylic acid monoethyl ester, a doubly activated cyclopropane. orgsyn.org Conversely, reduction of the formyl group with reducing agents such as sodium borohydride (B1222165) (NaBH₄) would furnish the corresponding primary alcohol, ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

Carbon-Carbon Bond Formation: The formyl group is an excellent electrophile for various carbon-carbon bond-forming reactions.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, yielding derivatives like ethyl 1-(vinyl)cyclopropane-1-carboxylate.

Grignard and Organolithium Addition: Treatment with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) results in the formation of secondary alcohols.

Aldol (B89426) and Knoevenagel Condensations: The formyl group can react with enolates or active methylene (B1212753) compounds to build larger, more complex structures. For example, Knoevenagel-type condensations are used to synthesize α,β-dehydroamino acid esters, which are precursors to tryptophan derivatives. tnstate.edu

Formation of C-N Bonds: The formyl group readily reacts with nitrogen nucleophiles.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) forms a new C-N bond, leading to aminomethyl derivatives.

Imine and Oxime Formation: Condensation with primary amines or hydroxylamine (B1172632) yields the corresponding imines (Schiff bases) or oximes, respectively. These can be valuable intermediates for further synthesis or can be target molecules in their own right.

The application of a formyl group to activate a neighboring position for cross-coupling reactions has been demonstrated in pyrrole (B145914) systems, suggesting that the formyl group on the cyclopropane ring could similarly be used to direct further functionalization. nih.gov

| Reaction Type | Reagent(s) | Resulting Functional Group/Scaffold | Reference |

| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid | orgsyn.org |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | N/A |

| Olefination | Wittig Reagents (Ph₃P=CHR) | Alkene | N/A |

| Condensation | Active Methylene Compounds | α,β-Unsaturated Systems | tnstate.edu |

| Imine Formation | Primary Amines (R-NH₂) | Imine (R-N=CH-) | N/A |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (HO-N=CH-) | N/A |

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives from this compound often involves the creation of new stereocenters, making stereocontrol a critical aspect of the synthetic design. researchgate.net The original molecule is chiral if the other two carbons of the cyclopropane ring are differently substituted. Even if they are not, reactions at the formyl group or on the ring can introduce new chiral centers, leading to diastereomers.

Diastereoselective Synthesis: When a chiral center already exists in the molecule, new stereocenters can often be formed with a preference for one diastereomer over another. This is known as substrate-controlled diastereoselectivity. For example, the reduction of the formyl group in a chiral cyclopropane derivative may favor the formation of one diastereomeric alcohol due to steric hindrance from existing substituents on the ring.

Enantioselective Synthesis: To obtain enantiomerically pure or enriched products, asymmetric synthesis methods are required. The enantioselective Michael-initiated ring closure (MIRC) is a powerful strategy for constructing chiral cyclopropanes from achiral precursors. rsc.orgresearchgate.net This is typically achieved using a chiral catalyst, such as a chiral amine or a phase-transfer catalyst, which facilitates the reaction pathway leading to one enantiomer preferentially. The stereochemical outcome is dictated by the catalyst, which can create a chiral environment for the reaction. rsc.org

The relative stereochemistry of complex derivatives is crucial for their biological activity and is often determined using advanced techniques like 2D-NMR spectroscopy. researchgate.net For example, in the synthesis of complex cyclopropa[f]indene derivatives, the stereochemistry was fully determined, highlighting the importance of controlling the spatial arrangement of substituents. researchgate.net

| Stereochemical Approach | Method | Key Component | Outcome | Reference |

| Enantioselective Cyclopropanation | Asymmetric MIRC | Chiral Catalyst (e.g., chiral amine) | Enantioenriched Cyclopropane | rsc.orgresearchgate.net |

| Enantioselective Cyclopropanation | Asymmetric Carbene Transfer | Chiral Transition Metal Catalyst | Enantioenriched Cyclopropane | rsc.org |

| Diastereoselective Addition | Substrate-Controlled Reaction | Existing Chiral Center | Diastereomerically Enriched Product | researchgate.net |

| Stereochemical Analysis | Spectroscopic Methods | 2D-NMR (COSY, HMBC, NOE) | Determination of Relative Stereochemistry | researchgate.net |

Applications of Ethyl 1 Formylcyclopropane 1 Carboxylate in Complex Molecule Synthesis and Medicinal Chemistry

Role as a Versatile Building Block in Organic Synthesis

The chemical reactivity of Ethyl 1-formylcyclopropane-1-carboxylate allows it to serve as a linchpin in the construction of more elaborate molecules. The aldehyde can undergo a wide array of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, while the ester group can be hydrolyzed, reduced, or converted into amides. This orthogonal reactivity is key to its role as a versatile synthetic intermediate.

Precursor for N-substituted-aminomethyl cyclopropyl (B3062369) ketone derivatives

A critical application of cyclopropane (B1198618) aldehydes like this compound is in the synthesis of N-substituted aminomethyl cyclopropyl derivatives. These motifs are important in medicinal chemistry. A primary method for this transformation is reductive amination.

Recent advancements have demonstrated sustainable, three-component reductive amination protocols for functionally rich cyclopropanes. nih.gov This reaction chemoselectively couples a formylcyclopropane with a variety of primary or secondary amines. The process typically utilizes a mild organocatalyst, such as diphenyl phosphate (B84403), and a hydride source like a Hantzsch ester. nih.gov This method is advantageous as it often proceeds without epimerization or ring-opening of the strained cyclopropane core, generating exclusively the desired mono-N-alkylation products. nih.gov

By applying this methodology to this compound, a diverse library of chiral cyclopropane-containing amines can be synthesized. These products retain the ester functionality for further elaboration or can be modified to the corresponding ketone, making them valuable building blocks for drug-like small molecules and pharmaceutical analogs. nih.gov

Table 1: Representative Reductive Amination of Formylcyclopropanes

| Amine Substrate | Product Type | Potential Application | Reference |

| Primary Arylamine | N-arylmethyl cyclopropylamine | Medicinal Chemistry Building Block | nih.gov |

| Secondary Aliphatic Amine | N,N-dialkylaminomethyl cyclopropane | Synthesis of N-heterocycles | nih.gov |

| Chiral Sulfinamide | Chiral tert-butylsulfinamide cyclopropane | Asymmetric Synthesis Intermediate | nih.gov |

| Diamine | Double C-N coupled cyclopropane-amine | Ligand Synthesis | nih.gov |

This table illustrates the versatility of the reductive amination reaction on formylcyclopropanes to generate a range of N-substituted derivatives.

Intermediate in the Synthesis of Biologically Active Molecules

The structural rigidity and unique electronic properties of the cyclopropane ring make it a desirable feature in biologically active molecules. This compound serves as a key intermediate in the synthesis of such compounds. For instance, cyclopropane-containing analogs of the antiviral drug Umifenovir have been developed. In one synthesis, a related compound, ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate, was used to construct the core indole (B1671886) structure of a conformationally restricted Umifenovir analog. nih.gov This highlights how cyclopropane precursors can be used to mimic and constrain the conformation of bioactive molecules, a common strategy in drug design. researchgate.net The formyl and ester groups on this compound provide the necessary handles to build similarly complex heterocyclic systems. nih.govbohrium.com

Utility in the Construction of Natural Product Cores

The cyclopropane motif is present in a wide array of natural products, including terpenes, alkaloids, and fatty acids, which often exhibit fascinating biological properties. nih.govmarquette.edu Synthetic chemists utilize versatile building blocks to construct these complex natural structures. This compound, with its dual functionality, is an ideal starting point for élaborating natural product scaffolds. The aldehyde can be used in olefination or aldol (B89426) reactions to extend carbon chains, while the ester provides a site for lactonization or amidation, common features in natural products. nih.gov While direct total syntheses of natural products starting specifically from this compound are not extensively documented, the utility of similar donor-acceptor cyclopropanes in constructing complex frameworks is well-established in synthetic literature. nih.govgoogle.com

Medicinal Chemistry Relevance and Drug Discovery

Precursor for Pharmacologically Active Compounds

This compound is a direct precursor to compounds with potential pharmacological activity. The synthesis of novel 1-hydroxyimidazole (B8770565) derivatives with antiviral properties against orthopoxviruses, such as the Vaccinia virus, has been reported. nih.gov In these studies, ethyl ester derivatives showed promising activity, with one of the most potent compounds being an ethyl carboxylate. nih.gov This demonstrates that the ethyl carboxylate moiety, as found in the title compound, can be a key feature in the final active molecule. Furthermore, the synthesis of Umifenovir analogs containing a cyclopropane ring showcases the direct path from a cyclopropane building block to a potential antiviral agent. nih.govbohrium.com

Table 2: Examples of Biologically Active Cyclopropane-Containing Compounds

| Compound Class | Target/Activity | Role of Cyclopropane | Reference |

| 1-Hydroxyimidazole derivatives | Antiviral (Orthopoxvirus) | Part of the core pharmacophore | nih.gov |

| Umifenovir Analogs | Antiviral (Influenza) | Conformationally restricting element | nih.govbohrium.com |

| 1-Phenylcyclopropane carboxamides | Antiproliferative (Leukemia cells) | Structural scaffold | nih.gov |

| Dipeptidyl Inhibitors | Antiviral (SARS-CoV-2 3CLpro) | Enhances potency and controls stereochemistry |

This table summarizes various classes of pharmacologically active compounds where the cyclopropane ring is a crucial structural component.

Design and Synthesis of New Drug Candidates Utilizing the Cyclopropane Core

The cyclopropane ring is increasingly used as a bioisostere for other chemical groups, such as gem-dimethyl groups or double bonds, in drug design. Its rigid structure helps to lock the conformation of a molecule, potentially leading to higher binding affinity with its biological target. This compound provides a platform for systematically exploring the chemical space around this valuable core.

For example, researchers have synthesized series of 1-phenylcyclopropane carboxamide derivatives and evaluated their antiproliferative activity against human leukemia cell lines. nih.gov Such studies, which involve creating libraries of related compounds, are fundamental to modern drug discovery. The synthesis of these libraries can be facilitated by starting with a versatile building block like this compound, which allows for the introduction of diversity through reactions at its formyl and ester groups. This approach enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into viable drug candidates.

Development of Cyclopropylglycine Derivatives

The synthesis of cyclopropylglycine derivatives, which are conformationally restricted analogs of natural amino acids, represents a significant area of research in medicinal chemistry. researchgate.net The unique structural and electronic properties of the cyclopropane ring impart valuable characteristics to these molecules, making them of interest for the development of novel therapeutics. researchgate.net A key starting material in the creation of these complex molecules is this compound. This bifunctional molecule, possessing both an aldehyde and an ester group attached to a cyclopropane ring, serves as a versatile building block for a variety of synthetic transformations.

One of the primary methods for converting this compound into cyclopropylglycine derivatives is through the Strecker synthesis . This classical reaction involves the treatment of the aldehyde with an amine and a cyanide source, typically followed by hydrolysis of the resulting aminonitrile to yield the desired amino acid. researchgate.net The flexibility of the Strecker synthesis allows for the introduction of a wide range of substituents on the amino group, leading to a diverse library of N-substituted cyclopropylglycine derivatives.

More recently, organocatalytic reductive amination has emerged as a powerful and sustainable method for the synthesis of chiral cyclopropane-containing amines from formylcyclopropanes. nih.gov This approach offers several advantages, including the avoidance of toxic reagents and the potential for high stereoselectivity. Research in this area has demonstrated the successful coupling of optically active formylcyclopropanes with various amines using a diphenyl phosphate catalyst and a Hantzsch ester as the hydride source. nih.gov This methodology is noted for proceeding without epimerization or ring-opening of the cyclopropane core, and it generates exclusively mono-N-alkylation products. nih.gov The resulting chiral cyclopropane-containing amines are valuable intermediates in the synthesis of drug-like molecules and other pharmaceutically relevant compounds. nih.gov

The application of these synthetic strategies to this compound allows for the preparation of a range of cyclopropylglycine derivatives with potential applications in medicinal chemistry. The specific derivatives that can be synthesized are determined by the choice of the amine used in the reaction.

Table of Synthesized Cyclopropylglycine Derivatives

| Starting Material | Amine | Product (Cyclopropylglycine Derivative) | Synthetic Method |

| This compound | Ammonia | Ethyl 1-amino-1-cyclopropylmethanoate | Strecker Synthesis |

| This compound | Benzylamine | Ethyl 1-(benzylamino)-1-cyclopropylmethanoate | Reductive Amination |

| This compound | Aniline | Ethyl 1-(phenylamino)-1-cyclopropylmethanoate | Reductive Amination |

| This compound | Methylamine | Ethyl 1-(methylamino)-1-cyclopropylmethanoate | Strecker Synthesis |

| This compound | Tert-butylamine | Ethyl 1-(tert-butylamino)-1-cyclopropylmethanoate | Reductive Amination |

Theoretical and Computational Studies of Ethyl 1 Formylcyclopropane 1 Carboxylate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules like Ethyl 1-formylcyclopropane-1-carboxylate. The presence of a formyl and an ethyl carboxylate group on the same carbon atom of the cyclopropane (B1198618) ring introduces significant steric and electronic effects that dictate its geometry.

Theoretical studies on substituted cyclopropanes have shown that the geometry of the three-membered ring is sensitive to the electronic nature of the substituents. nih.gov Both the formyl (-CHO) and the ethyl carboxylate (-COOEt) groups are classified as σ-acceptors, which are known to withdraw electron density from the cyclopropane ring orbitals. This withdrawal of electron density from the Walsh orbitals of the cyclopropane ring is predicted to cause a lengthening of the distal C-C bond (the bond opposite to the substituted carbon) and a shortening of the two vicinal C-C bonds (the bonds adjacent to the substituted carbon). nih.gov

Furthermore, the relative orientation of the formyl and ethyl carboxylate groups is subject to conformational isomerism. Computational models can predict the rotational barriers around the C-C and C-O single bonds to identify the most stable conformers. For instance, studies on formyl-containing peptides with cyclopropane residues have revealed that the cyclopropyl (B3062369) group can influence the conformational equilibrium of the formyl group. nih.gov In the case of this compound, it is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the two substituents while optimizing electronic delocalization.

Table 1: Predicted Geometric Parameters of this compound based on Analogous Systems

| Parameter | Predicted Value/Trend | Rationale |

| C1-C2 Bond Length | Shortened | Effect of σ-acceptor substituents nih.gov |

| C1-C3 Bond Length | Shortened | Effect of σ-acceptor substituents nih.gov |

| C2-C3 Bond Length | Lengthened | Effect of σ-acceptor substituents nih.gov |

| O=C-C1-C2 Dihedral Angle | Variable | Dependent on the most stable conformer |

| O=C-O-Et Dihedral Angle | Variable | Dependent on the most stable conformer |

Note: The table is illustrative and based on general principles of substituent effects on cyclopropane rings. Precise values would require specific DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone for elucidating the intricate mechanisms of chemical reactions. For this compound, several reaction pathways can be computationally explored, including its formation and subsequent transformations.

One of the common routes to synthesize such cyclopropanes is through the cyclopropanation of an appropriate alkene with a diazo compound, such as ethyl diazoacetate, often catalyzed by transition metals like rhodium or ruthenium. nih.govacs.orgresearchgate.netresearchgate.netnih.gov DFT calculations can map the potential energy surface of such reactions, identifying the structures of transition states and intermediates. These calculations have been successfully used to understand the stereochemical outcomes of cyclopropanation reactions. nih.govacs.orgresearchgate.net For the synthesis of this compound, a similar approach involving the reaction of an appropriately substituted alkene with a carbene precursor could be modeled.

Another significant area of investigation is the ring-opening reactions of the cyclopropane ring, which is susceptible to cleavage due to its inherent strain. The presence of the electron-withdrawing formyl and carboxylate groups can facilitate nucleophilic attack, leading to ring opening. Computational studies can model the reaction pathways of such transformations, determining the activation barriers and predicting the regioselectivity of the ring opening. researchgate.netrsc.org For example, the reaction with a nucleophile could proceed via an attack on one of the electrophilic carbonyl carbons, followed by a rearrangement that leads to the opening of the three-membered ring.

Prediction of Reactivity and Selectivity in Chemical Transformations

Building upon the mechanistic understanding from computational modeling, the reactivity and selectivity of this compound in various chemical transformations can be predicted. Molecular orbital theory, through the analysis of frontier molecular orbitals (HOMO and LUMO), provides critical information about the sites of electrophilic and nucleophilic attack.

The electron-withdrawing nature of the formyl and carboxylate groups is expected to lower the energy of the LUMO, making the molecule a good electrophile. The LUMO is likely to be localized on the carbonyl carbons and the cyclopropane ring, indicating that these are the most probable sites for nucleophilic attack. Conversely, the analysis of the HOMO would indicate the most likely sites for electrophilic attack.

Computational models can also predict the stereoselectivity of reactions. For instance, in a reduction of the formyl group to an alcohol, computational modeling can predict which diastereomer will be preferentially formed by calculating the energies of the different transition states leading to each product. Similarly, for reactions involving chiral catalysts, computational methods can help in understanding the origin of enantioselectivity. researchgate.netnih.gov

Table 2: Predicted Reactivity Sites of this compound

| Reaction Type | Predicted Reactive Site | Computational Basis |

| Nucleophilic Addition | Formyl Carbonyl Carbon | LUMO localization, electrostatic potential maps |

| Nucleophilic Acyl Substitution | Ester Carbonyl Carbon | LUMO localization, electrostatic potential maps |

| Nucleophilic Ring Opening | Cyclopropane Ring Carbons | Ring strain, LUMO analysis |

| Electrophilic Attack | Oxygen atoms of carbonyls | HOMO localization, electrostatic potential maps |

Structure-Activity Relationship (SAR) Studies for Derived Compounds

While specific biological activity for this compound is not widely reported, the principles of Structure-Activity Relationship (SAR) studies can be theoretically applied to its derivatives. SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. researchgate.netrsc.orgresearchgate.net The cyclopropane ring is a valuable scaffold in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, or modulate the conformation of a drug molecule. rsc.org

For derivatives of this compound, a hypothetical SAR study could involve systematically modifying the formyl and ethyl carboxylate groups. For example, the formyl group could be reduced to a hydroxyl, oxidized to a carboxylic acid, or converted to an oxime or hydrazone. The ethyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to various amides.

Computational methods, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), can be employed to build predictive models. mdpi.com These models correlate the structural features of a series of compounds with their biological activity. By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for each derivative, a mathematical relationship can be established to guide the design of new, more potent compounds.

Table 3: Hypothetical SAR Study on Derivatives of this compound

| Modification | Potential Impact on Properties | Rationale for Investigation |

| Reduction of formyl to hydroxyl | Increased polarity, potential for hydrogen bonding | Explore interactions with biological targets |

| Oxidation of formyl to carboxyl | Increased acidity, potential for salt bridge formation | Enhance solubility and receptor binding |

| Conversion of ester to amide | Modulate hydrogen bonding capacity and lipophilicity | Improve pharmacokinetic properties |

| Substitution on the cyclopropane ring | Alter steric profile and electronic properties | Fine-tune binding affinity and selectivity |

Spectroscopic and Analytical Methods for Reaction Monitoring and Product Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 1-formylcyclopropane-1-carboxylate. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the molecular framework, the chemical environment of each atom, and the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ester and aldehyde functionalities, as well as the unique electronic nature of the cyclopropane (B1198618) ring.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehydic proton (-CHO) | 9.0 - 10.0 | Singlet or Doublet | Highly deshielded due to the electronegativity of the oxygen atom. May show coupling to the adjacent cyclopropyl (B3062369) proton. |

| Ethyl ester (-OCH₂CH₃) | 3.9 - 4.3 | Quartet | Methylene (B1212753) protons adjacent to the ester oxygen. |

| Cyclopropyl protons (-CH-) | 1.0 - 2.5 | Complex Multiplets | Protons on the cyclopropane ring, showing complex splitting patterns due to geminal and vicinal coupling. |

| Ethyl ester (-OCH₂CH₃) | 1.1 - 1.4 | Triplet | Methyl protons of the ethyl group. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are characteristic of the functional groups present.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl (-CHO) | 195 - 205 |

| Ester Carbonyl (-COO-) | 165 - 175 |

| Ethyl Ester Methylene (-OCH₂) | 60 - 65 |

| Cyclopropyl Carbons | 15 - 35 |

| Quaternary Cyclopropyl Carbon | 25 - 40 |

| Ethyl Ester Methyl (-CH₃) | 13 - 16 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, solidifying the structural assignment of this compound.

Mass Spectrometry Applications for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Ion Peak: In a mass spectrum, the molecule is ionized, and the resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is detected. For this compound (C₇H₁₀O₃), the expected exact mass can be calculated and compared with the high-resolution mass spectrometry (HRMS) data for elemental composition confirmation.

Calculated Molecular Weight:

Molecular Formula: C₇H₁₀O₃

Molecular Weight: 142.15 g/mol chemicalbook.com

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation of the molecule. The fragmentation pattern provides a fingerprint that can be used for identification. Expected fragmentation pathways would involve the loss of the ethyl group, the ethoxy group, the formyl group, and cleavage of the cyclopropane ring.

Chromatographic Techniques for Reaction Monitoring and Separation

Chromatographic methods are essential for monitoring the formation of this compound during a synthesis and for its purification to a high degree of purity.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by gas chromatography. A GC instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity stationary phase) and a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used. GC is effective for monitoring the disappearance of starting materials and the appearance of the product in a reaction mixture. The retention time of the compound is a characteristic feature under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis and purification of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. Detection is typically achieved using a UV detector, as the carbonyl groups in the molecule absorb UV light. HPLC is particularly useful for the purification of the compound on a larger scale.

While specific, optimized chromatographic methods for this compound are not widely published, the development of such methods would follow standard protocols based on the compound's polarity and volatility.

X-ray Crystallographic Analysis for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the stereochemical relationship of the substituents on the cyclopropane ring.

To date, no public records of a single-crystal X-ray diffraction analysis for this compound have been found. The compound is a liquid at room temperature, which would necessitate specialized crystallization techniques, such as in-situ cryo-crystallization, to obtain a single crystal suitable for X-ray analysis. sigmaaldrich.com

Future Directions and Research Gaps in Ethyl 1 Formylcyclopropane 1 Carboxylate Chemistry

Untapped Synthetic Potential and Novel Methodologies

The synthesis of polysubstituted cyclopropanes remains a challenging yet rewarding endeavor in organic chemistry. While classical methods for cyclopropanation exist, the application of modern, more efficient, and selective synthetic strategies to produce Ethyl 1-formylcyclopropane-1-carboxylate and its derivatives is a significant research gap.

Key Research Opportunities:

Asymmetric Catalysis: The development of catalytic enantioselective methods for the synthesis of chiral this compound is a major untapped area. Strategies such as the Michael Initiated Ring Closure (MIRC) reaction, which has proven effective for generating cyclopropane (B1198618) rings with high enantioselectivity, could be adapted. rsc.org The use of chiral catalysts, including organocatalysts and transition metal complexes, could provide access to enantioenriched versions of the target molecule, which would be invaluable for investigating its biological properties. rsc.orgbeilstein-journals.org

Photoredox and Electrocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. semanticscholar.orgresearchgate.net The application of these methods to the cyclopropanation of suitable precursors could offer a more sustainable and efficient route to this compound. semanticscholar.org Similarly, electrochemical methods for C-C bond formation represent a green and innovative approach that remains to be explored for this specific compound. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could facilitate its production on a larger scale, making it more accessible for further research and potential commercial applications.

Organometallic Approaches: Organoiron methodology has been successfully used to prepare 1,2,3-trisubstituted cyclopropanes with excellent stereocontrol. marquette.edu Exploring such methodologies could lead to novel and highly selective syntheses of functionalized derivatives of this compound.

A comparative overview of potential modern synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Key Research Question | Relevant Findings |

| Asymmetric MIRC | High enantioselectivity, access to chiral building blocks. | Can chiral catalysts effectively control the stereochemistry of the formyl and ester groups? | MIRC is a versatile method for generating cyclopropane rings with excellent enantioselectivity. rsc.org |

| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy sources. | Can a suitable photocatalytic cycle be designed for the efficient cyclopropanation to form the target molecule? | Visible-light-induced cyclopropanation of alkenes is a robust tool for accessing valuable cyclopropanes. researchgate.net |

| Organoiron Chemistry | High stereocontrol for multisubstituted cyclopropanes. | Can this method be adapted for the specific functional groups present in this compound? | A route to 1,2,3-trisubstituted cyclopropanes with defined stereochemistry has been developed using organoiron complexes. marquette.edu |

Exploration of New Biological and Material Science Applications

The rigid cyclopropane scaffold, combined with the reactive aldehyde and versatile ester functionalities, makes this compound an intriguing candidate for applications in both biological and material sciences. However, there is a clear lack of research into the potential uses of this specific molecule.

Future Research Directions in Biological Applications:

Screening for Bioactivity: Many cyclopropane-containing molecules exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and insecticidal properties. researchgate.netunl.pt The unique stereoelectronic properties of the cyclopropane ring can confer metabolic stability and conformational rigidity, which are desirable features in drug design. semanticscholar.orgresearchgate.net A systematic screening of this compound and its derivatives against various biological targets is a critical next step. The aldehyde group can participate in covalent interactions with biological nucleophiles, a mechanism of action for some therapeutic agents.

Peptidomimetics and Amino Acid Scaffolds: Cyclopropane-containing amino acids are valuable building blocks for creating conformationally constrained peptides and peptidomimetics. nih.gov The formyl group of this compound could be readily converted to an amino group, providing access to novel cyclopropyl (B3062369) amino acids for incorporation into peptide-based therapeutics.

Potential Applications in Material Science:

Polymer Chemistry: The bifunctional nature of this compound suggests its potential use as a monomer or cross-linking agent in polymer synthesis. The rigid cyclopropane unit could impart unique thermal and mechanical properties to the resulting polymers.

Surface Modification: The aldehyde group can be used to anchor the molecule to surfaces through the formation of imines or other covalent linkages. This could be exploited for the development of functionalized materials with tailored surface properties.

Biorthogonal Chemistry: Cyclopropane and cyclopropene (B1174273) derivatives have found applications as biorthogonal chemical reporters. beilstein-journals.org The potential for this compound to participate in bioorthogonal reactions warrants investigation.

A summary of potential application areas is provided in Table 2.

| Field | Potential Role of this compound | Rationale | Supporting General Findings |

| Medicinal Chemistry | Bioactive compound, enzyme inhibitor. | The rigid scaffold and reactive aldehyde offer potential for specific biological interactions. | Cyclopropane derivatives exhibit diverse pharmacological activities. researchgate.netunl.ptresearchgate.net |

| Peptide Science | Precursor to novel cyclopropyl amino acids. | The formyl group can be converted to an amine, creating a constrained amino acid. | Cyclopropane-containing amino acids are used to create conformationally restricted peptidomimetics. nih.gov |

| Polymer Science | Monomer or cross-linking agent. | The bifunctional nature and rigid core could enhance polymer properties. | Cyclopropanes are used as versatile building blocks in materials science. |

Development of Sustainable and Economical Production Routes

For any chemical compound to be widely utilized, its synthesis must be both sustainable and economical. The current lack of dedicated research on the production of this compound means that significant opportunities exist to develop green and cost-effective manufacturing processes.

Key Research Gaps and Future Strategies:

Atom Economy: Future synthetic routes should be designed to maximize atom economy, minimizing the generation of waste. Catalytic methods are generally superior to stoichiometric reactions in this regard.

Renewable Feedstocks: Investigation into the synthesis of this compound from renewable starting materials would be a significant step towards sustainability.

Solvent and Reagent Selection: The use of hazardous solvents and reagents should be minimized. Exploring reactions in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is highly desirable.

Catalyst Recovery and Reuse: For catalytic processes, the development of methods for the efficient recovery and reuse of the catalyst is crucial for improving the economics and environmental footprint of the synthesis. acs.org

Acidolysis as a Greener Alternative: Traditional saponification of esters generates stoichiometric amounts of salt waste. Acidolysis, a catalytic process, presents a more environmentally friendly alternative for the hydrolysis of cyclopropane carboxylic acid esters. google.com

Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and guiding the rational design of new molecules and materials. The application of these methods to this compound is a completely unexplored area.

Future Computational Research Directions:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model potential synthetic routes to this compound. scilit.com Such studies could help in understanding the factors that control stereoselectivity and in optimizing reaction conditions for higher yields and purities.

Conformational Analysis and Reactivity: The conformational landscape of this compound can be explored through computational modeling. This can provide insights into its reactivity, particularly the accessibility of the formyl and ester groups and the strain energy of the cyclopropane ring. Computational studies on the ring-opening reactions of cyclopropanes can help predict the stability and reactivity of this molecule under various conditions. scilit.comnih.govnih.gov

Virtual Screening and Drug Design: If this compound is pursued as a scaffold for drug discovery, computational docking studies can be employed to predict its binding affinity to various biological targets. This can help in prioritizing experimental screening efforts and in designing derivatives with improved potency and selectivity. beilstein-journals.org

Prediction of Material Properties: Computational methods can also be used to predict the properties of polymers or other materials derived from this compound, aiding in the rational design of new materials with desired characteristics.

Q & A

Q. What are the common synthetic routes for Ethyl 1-formylcyclopropane-1-carboxylate, and what key parameters influence yield and purity?

The synthesis typically involves cyclopropanation of a precursor (e.g., via [2+1] cycloaddition) followed by functionalization of the cyclopropane ring. Key parameters include:

- Catalysts : Transition-metal catalysts (e.g., Rh or Cu) for stereoselective cyclopropanation .

- Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Temperature : Controlled reaction temperatures (e.g., 0–25°C) to minimize side reactions . Yield optimization requires monitoring reaction progress via TLC or GC-MS and purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- NMR : and NMR confirm ring geometry and substituent positions. For example, cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm) due to ring strain .

- IR : The formyl group (C=O stretch ~1700 cm) and ester carbonyl (~1740 cm) differentiate functional groups .

- X-ray crystallography : Resolves ambiguities in stereochemistry by providing definitive bond angles and spatial arrangements . Conflicting data (e.g., unexpected coupling constants) may require comparative analysis with computational models (DFT) or repeating experiments under inert conditions .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic addition reactions?

The ring’s angle strain (≈60° vs. ideal 109.5°) increases electrophilicity at the formyl group, accelerating nucleophilic attacks (e.g., Grignard additions). For example:

- Kinetic studies : Ring strain lowers activation energy for nucleophilic addition by 15–20% compared to non-strained analogs .

- Regioselectivity : Strain directs nucleophiles to the formyl group over the ester, as shown in competition experiments . Computational models (e.g., DFT) predict reactivity trends by analyzing electron density distribution .

Q. What strategies resolve stereochemical inconsistencies in derivatives of this compound?

- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- Circular dichroism (CD) : Correlates optical activity with absolute configuration for polar derivatives .

- Crystallographic analysis : Resolves diastereomeric mixtures by co-crystallizing with chiral auxiliaries (e.g., tartaric acid) . Conflicting stereochemical assignments require cross-validation using multiple techniques .